2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile
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Overview
Description
2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is an organic compound that features a pyridine ring substituted at the 2-position with a nitrile group and a trimethylsilyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with trimethylsilyl cyanide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde, followed by silylation of the resulting hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile depends on its specific application In organic synthesis, it acts as a versatile intermediate that can undergo various transformations
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetonitrile: Lacks the trimethylsilyloxy group, making it less reactive in certain transformations.
2-(Pyridin-2-yl)-2-hydroxyacetonitrile: Contains a hydroxyl group instead of a trimethylsilyloxy group, affecting its reactivity and solubility.
Uniqueness
2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is unique due to the presence of the trimethylsilyloxy group, which enhances its reactivity and allows for selective transformations that are not possible with similar compounds.
Biological Activity
2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula of this compound is C11H16N2OSi. It is characterized by the presence of a pyridine ring and a trimethylsilyl ether group, which may influence its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound has been documented in various studies. One notable method involves the reaction of pyridine derivatives with trimethylsilyl cyanide under controlled conditions, yielding high purity products with significant yields (up to 96%) . The compound is typically obtained as an oil, which simplifies purification processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing pyridine moieties have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced cell proliferation in various cancer cell lines.
Table 1: Summary of Anticancer Activity
Compound | Target Kinase | Effect on Cell Proliferation | Reference |
---|---|---|---|
2-(Pyridin-2-yl)-... | CDK4 | Inhibition observed | |
Analogous Pyridine Deriv. | Multiple CDKs | Reduced viability in HeLa |
Antimicrobial Activity
Studies on similar pyridine-containing compounds suggest potential antimicrobial properties. Schiff bases derived from pyridine have demonstrated efficacy against various bacterial strains, indicating that modifications to the pyridine structure can enhance biological activity .
Table 2: Antimicrobial Activity Overview
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Pyridine Schiff Base | E. coli | 15 | |
Copper Complexes | Staphylococcus aureus | 18 |
Case Studies
A notable case study involved the evaluation of a series of pyridine-based compounds against cancer cell lines such as HeLa and HCT116. The results indicated that these compounds exhibited selective cytotoxicity, with some derivatives showing IC50 values in the low micromolar range, supporting their potential as therapeutic agents .
The biological activity of this compound may be attributed to its ability to modulate key enzymatic pathways involved in cell growth and division. The interaction with CDKs suggests a mechanism where the compound can disrupt normal cell cycle progression, leading to apoptosis in cancerous cells.
Properties
IUPAC Name |
2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQMBNGDWDQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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